molecular formula C13H13F3N4O2 B4356504 N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4356504
M. Wt: 314.26 g/mol
InChI Key: IGSVBLSMWMLOOI-UHFFFAOYSA-N
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Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which is then subjected to nucleophilic substitution reactions to introduce the pyrazole and trifluoromethyl groups . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium ferricyanide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include disulfides, sulfonates, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research applications.

Properties

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-7-4-8(2)20(11(21)5-7)18-12(22)9-6-10(13(14,15)16)17-19(9)3/h4-6H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVBLSMWMLOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC(=NN2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

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